Trichosporin B-iiib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trichosporin B-iiib is a fungal secondary metabolite that has been found to have various biological activities. It was first isolated from the fungus Trichosporon sp. in 1993. Since then, there has been extensive research on its synthesis, mechanism of action, and potential applications in scientific research.

Mecanismo De Acción

The mechanism of action of Trichosporin B-iiib is not fully understood. It is believed to inhibit the activity of certain enzymes involved in cellular processes, leading to cell death. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

Trichosporin B-iiib has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trichosporin B-iiib has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and certain viruses. However, its use is limited by its toxicity and potential side effects. It may also be difficult to obtain in large quantities for use in experiments.

Direcciones Futuras

There are several future directions for research on Trichosporin B-iiib. These include studying its potential use in combination with other drugs for cancer therapy, exploring its mechanism of action in more detail, and developing more efficient methods for its synthesis. Additionally, further research is needed to determine its potential use in antiviral therapy and other biomedical applications.

In conclusion, Trichosporin B-iiib is a fungal secondary metabolite with potential applications in scientific research. Its synthesis, mechanism of action, and biological activities have been extensively studied, and it has been found to have antitumor, antiviral, and antibacterial properties. While its use is limited by its toxicity and potential side effects, there are several future directions for research on this compound.

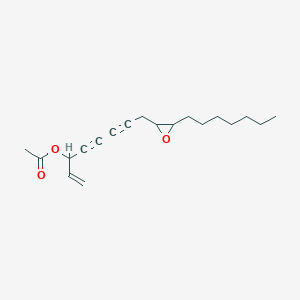

Métodos De Síntesis

Trichosporin B-iiib can be synthesized through fermentation of Trichosporon sp. or through chemical synthesis. The fermentation process involves growing the fungus in a nutrient-rich medium and extracting the compound from the culture broth. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler starting materials.

Aplicaciones Científicas De Investigación

Trichosporin B-iiib has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. It has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in antiviral therapy, as it has been found to inhibit the replication of certain viruses.

Propiedades

Número CAS |

121689-06-3 |

|---|---|

Nombre del producto |

Trichosporin B-iiib |

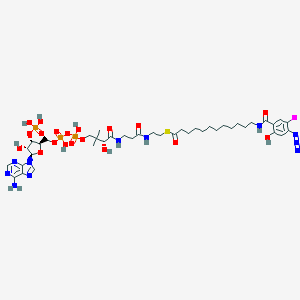

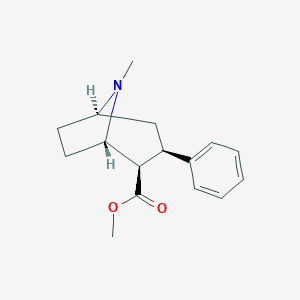

Fórmula molecular |

C90H149N23O24 |

Peso molecular |

1937.3 g/mol |

Nombre IUPAC |

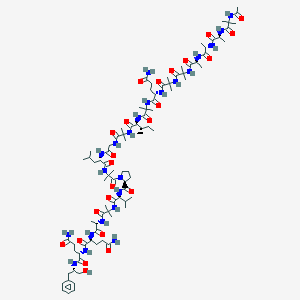

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C90H149N23O24/c1-26-47(6)65(105-81(135)87(18,19)108-72(126)57(36-39-62(93)118)103-80(134)88(20,21)112-82(136)89(22,23)107-69(123)51(10)96-66(120)48(7)95-67(121)49(8)97-78(132)85(14,15)106-52(11)115)76(130)111-84(12,13)77(131)94-43-63(119)100-58(41-45(2)3)73(127)109-90(24,25)83(137)113-40-30-33-59(113)74(128)104-64(46(4)5)75(129)110-86(16,17)79(133)98-50(9)68(122)101-56(35-38-61(92)117)71(125)102-55(34-37-60(91)116)70(124)99-54(44-114)42-53-31-28-27-29-32-53/h27-29,31-32,45-51,54-59,64-65,114H,26,30,33-44H2,1-25H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,131)(H,95,121)(H,96,120)(H,97,132)(H,98,133)(H,99,124)(H,100,119)(H,101,122)(H,102,125)(H,103,134)(H,104,128)(H,105,135)(H,106,115)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)/t47-,48-,49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

Clave InChI |

KIBDBPLUCZHLPT-RDOSJKPVSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |

SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Otros números CAS |

121689-06-3 |

Secuencia |

XAAAXXQXIXGLXPVXAQQF |

Sinónimos |

trichosporin B-IIIb |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)